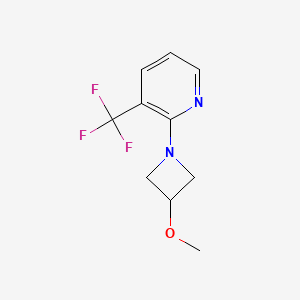
2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine, also known as MTIP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a potent and selective antagonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction.
Mécanisme D'action
2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine selectively binds to the μ-opioid receptor and blocks the binding of endogenous opioids, such as endorphins and enkephalins. By doing so, this compound reduces the rewarding effects of opioids and decreases the development of tolerance and dependence. This compound also activates the kappa-opioid receptor, which has been shown to have analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the central nervous system. In preclinical models, this compound has been shown to reduce the reinforcing effects of opioids and decrease the development of tolerance and dependence. Additionally, this compound has been shown to have analgesic effects in preclinical models of pain. This compound has also been shown to have anti-inflammatory effects, suggesting its potential use in the treatment of inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine is its selectivity for the μ-opioid receptor, which allows for more targeted therapeutic applications. Additionally, this compound has been shown to have fewer side effects than traditional opioid agonists, making it a promising candidate for pain management and addiction treatment. However, the synthesis of this compound can be challenging and time-consuming, which may limit its use in lab experiments.
Orientations Futures
There are several future directions for the research on 2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine. One potential application is its use in combination with traditional opioid agonists to reduce the development of tolerance and dependence. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system and its potential use in the treatment of chronic pain. Finally, the development of more efficient synthesis methods for this compound could increase its availability for lab experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine involves a series of chemical reactions, including the formation of the pyridine ring and the introduction of the azetidine and trifluoromethyl groups. The most common method for synthesizing this compound is the Suzuki coupling reaction, which involves the coupling of a boronic acid and a halopyridine in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine has been extensively studied for its potential therapeutic applications in pain management and addiction. As an antagonist of the μ-opioid receptor, this compound has been shown to reduce the rewarding effects of opioids, thus making it a promising candidate for the treatment of opioid addiction. Additionally, this compound has been shown to have analgesic effects in preclinical models of pain, suggesting its potential use as a non-opioid pain reliever.
Propriétés
IUPAC Name |
2-(3-methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-16-7-5-15(6-7)9-8(10(11,12)13)3-2-4-14-9/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHWEXWTEMZTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2791907.png)
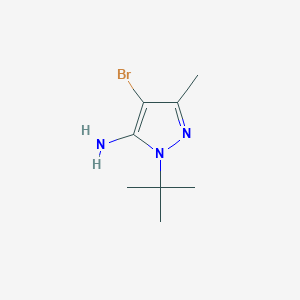

![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791913.png)
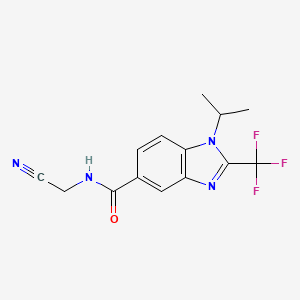
![ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2791919.png)
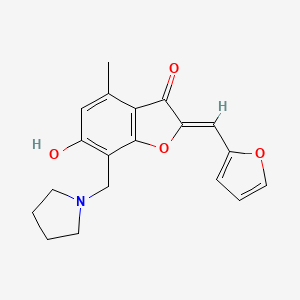
![N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2791921.png)
![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)
![(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2791923.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2791924.png)
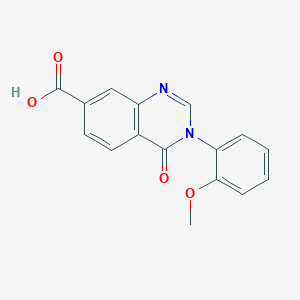
amino]methyl}-N,N,1-trimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2791927.png)
